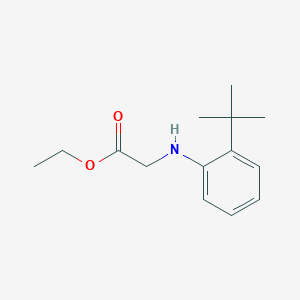
5-Methoxy-1-methylidene-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-1-methylidene-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C12H14O It is a derivative of tetrahydronaphthalene, featuring a methoxy group at the fifth position and a methylene group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Methoxy-1-methylidene-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the alkylation of 5-methoxy-1,2,3,4-tetrahydronaphthalene with formaldehyde under acidic conditions. The reaction typically proceeds as follows:
Reactants: 5-methoxy-1,2,3,4-tetrahydronaphthalene, formaldehyde
Catalyst: Acidic catalyst (e.g., sulfuric acid)
Conditions: Reflux at elevated temperatures
Industrial Production Methods: Industrial production of 1-methylene-5-methoxy-1,2,3,4-tetrahydronaphthalene may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methoxy-1-methylidene-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form 1-methyl-5-methoxy-1,2,3,4-tetrahydronaphthalene.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products Formed:
Oxidation: 1-Formyl-5-methoxy-1,2,3,4-tetrahydronaphthalene
Reduction: 1-Methyl-5-methoxy-1,2,3,4-tetrahydronaphthalene
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Methoxy-1-methylidene-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-methylene-5-methoxy-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets. The methoxy and methylene groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Methylene-1,2,3,4-tetrahydronaphthalene: Lacks the methoxy group, resulting in different reactivity and applications.
5-Methoxy-1,2,3,4-tetrahydronaphthalene:
1-Methyl-5-methoxy-1,2,3,4-tetrahydronaphthalene: A reduced form of the compound with different reactivity.
Uniqueness: 5-Methoxy-1-methylidene-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both methoxy and methylene groups, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications, making it a valuable compound in various fields.
Propiedades
Fórmula molecular |
C12H14O |
|---|---|
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
8-methoxy-4-methylidene-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C12H14O/c1-9-5-3-7-11-10(9)6-4-8-12(11)13-2/h4,6,8H,1,3,5,7H2,2H3 |
Clave InChI |
VSOAAOBDDIKOOH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1CCCC2=C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(1H-Imidazol-1-yl)-3-azaspiro[5.5]undecane](/img/structure/B8599279.png)


![Pyridazine, 3,6-dichloro-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B8599295.png)




![2-(2,3-Dihydro-2-oxobenzo[d]oxazol-6-yl)propanoic acid](/img/structure/B8599336.png)
![1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B8599339.png)
![4-[4-(Dimethylamino)benzoyl]-5-methyl-1,3-dihydro-2H-imidazol-2-one](/img/structure/B8599348.png)



